molecular formula C21H21FN4O4S B2520955 ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689749-56-2

ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2520955
CAS No.: 689749-56-2
M. Wt: 444.48
InChI Key: XQONQGDAADXXLK-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with:

  • A 4-fluorophenyl group at position 4,
  • A (2-methoxybenzamido)methyl group at position 5,
  • A thioacetate ester (-SCH₂COOEt) at position 2.

This compound belongs to a class of sulfur-linked 1,2,4-triazoles, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name

ethyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONQGDAADXXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring, a thioether linkage, and an ethyl acetate moiety. The fluorophenyl and methoxybenzamido substituents contribute to its unique pharmacological profile.

Research indicates that compounds with similar structures often exhibit multiple modes of action:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties, acting through the inhibition of ergosterol synthesis in fungal cell membranes.
  • Anticancer Activity : Many triazole derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways.
  • Actoprotective Effects : Some studies have suggested that triazole derivatives can enhance physical performance and reduce fatigue in animal models .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It exhibited significant activity against both bacterial and fungal strains. For instance:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Candida albicansHigh inhibition
Escherichia coliLow inhibition

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines. Notably:

Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast Cancer)15.6Significant cytotoxicity
HCT-116 (Colon Cancer)12.3Induced apoptosis
A549 (Lung Cancer)20.1Cell cycle arrest

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal properties of various triazole derivatives, including the target compound. The results indicated that it significantly inhibited the growth of Candida albicans, outperforming several standard antifungal agents .
  • Cytotoxicity Evaluation Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on MCF-7 and HCT-116 cells with IC50 values suggesting a potent anticancer activity .

Scientific Research Applications

Structural Highlights

The structure includes:

  • A triazole ring , which is common in many bioactive compounds.
  • A thioether linkage that contributes to its pharmacological profile.
  • Substituents such as fluorophenyl and methoxybenzamido , enhancing its biological activity.

Antimicrobial Activity

Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has demonstrated notable antimicrobial properties. The following table summarizes its activity against various microorganisms:

MicroorganismActivity LevelReference
Staphylococcus aureusModerate inhibition
Candida albicansHigh inhibition
Escherichia coliLow inhibition

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through in vitro studies against several cancer cell lines. The following table presents the findings:

Cell LineIC50 (µM)EffectReference
MCF-7 (Breast Cancer)15.6Significant cytotoxicity
HCT-116 (Colon Cancer)12.3Induced apoptosis
A549 (Lung Cancer)20.1Cell cycle arrest

Study on Antifungal Activity

A recent study highlighted the antifungal properties of various triazole derivatives, including this compound. The compound exhibited significant inhibition of Candida albicans, outperforming some standard antifungal agents .

Cytotoxicity Evaluation Against Cancer Cells

In vitro evaluations demonstrated that this compound exhibited potent cytotoxic effects on MCF-7 and HCT-116 cells with IC50 values indicating strong anticancer activity . These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between the target compound and its analogs:

Compound Name / ID Substituents at Triazole Positions Key Functional Groups Evidence ID
Target Compound 4-(4-fluorophenyl), 5-((2-methoxybenzamido)methyl), 3-(thioacetate) Fluorophenyl, methoxybenzamido, thioacetate ester
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) 4-phenyl, 5-((4-fluorobenzamido)methyl), 3-(thioacetate) Phenyl, fluorobenzamido, thioacetate ester
2-((4-Ethyl-5-furan-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-methylphenyl)acetamide 4-ethyl, 5-(furan-2-yl), 3-(thioacetamide) Ethyl, furan, acetamide
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 4-phenyl, 5-(thiadiazole-thiomethyl), 3-(thioacetate) Phenyl, thiadiazole, sodium salt
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-(2-methoxyphenyl), 5-(pyridin-4-yl), 3-(thioacetate) Methoxyphenyl, pyridinyl, morpholinium salt

Key Observations:

Substituent Diversity: The 4-fluorophenyl group in the target compound contrasts with phenyl (CAS 338962-50-8) or 2-methoxyphenyl (), influencing steric and electronic properties .

Functional Group Variations :

  • Thioacetate esters (target compound, CAS 338962-50-8) are more hydrolytically labile than thioacetamides () or ionic morpholinium salts (), affecting stability and bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 338962-50-8 (4-phenyl analog) Sodium Salt ()
Solubility Low (ester group) Moderate (ester + phenyl) High (ionic sodium salt)
LogP (Lipophilicity) ~3.2 (predicted) ~3.5 (phenyl increases hydrophobicity) ~1.8 (ionized carboxylate)
Metabolic Stability Susceptible to esterase hydrolysis Similar ester lability Resistant (ionic form)

Notes:

  • The sodium salt () exhibits enhanced aqueous solubility, making it preferable for parenteral formulations .
  • The 4-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs due to reduced cytochrome P450-mediated oxidation .

Q & A

Q. What are the key steps in synthesizing ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The synthesis involves:

  • Triazole ring formation : Cyclization of hydrazine derivatives with alkylating agents under reflux conditions .
  • Functional group coupling : Introduction of the 2-methoxybenzamido moiety via nucleophilic substitution or amide coupling reactions, typically using carbodiimide-based reagents .
  • Thioether linkage : Reaction of the triazole-thiol intermediate with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • HPLC-DAD to assess purity and detect degradation products (>98% purity threshold recommended) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric methods .

Q. What are the solubility and stability profiles under different conditions?

  • Solubility : High in DMSO (>50 mg/mL); moderate in ethanol or acetonitrile. Avoid aqueous buffers without cosolvents .
  • Stability : Stable at −20°C under inert gas (N₂/Ar). Degrades in acidic/alkaline conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Use DMF or THF for thioether formation to enhance nucleophilicity .
  • Catalysts : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
  • Temperature control : Maintain 60–80°C during coupling to minimize side reactions .

Q. How can researchers resolve tautomeric ambiguities in triazole derivatives during structural analysis?

  • X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) .
  • Computational modeling : DFT calculations predict dominant tautomers based on solvent polarity .
  • Variable-temperature NMR : Monitors tautomeric shifts in DMSO-d₆ or CDCl₃ .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Systematic substitution : Modify the fluorophenyl, methoxybenzamido, or thioacetate groups .
  • Bioactivity correlation : Use IC₅₀/EC₅₀ values from enzyme assays to map substituent effects .
  • Molecular docking : Predict binding affinities to targets like COX-2 or bacterial topoisomerases .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Reproduce assay conditions : Standardize inoculum size in antimicrobial tests (e.g., 1×10⁶ CFU/mL) .
  • Purity validation : Use HPLC to exclude impurities (>95% purity required) .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) .

Q. How to use molecular docking to predict interactions with target enzymes?

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations .
  • Protocols :

Prepare the protein structure (PDB ID: e.g., 1CX2 for COX-2).

Generate ligand conformers using OMEGA.

Validate docking accuracy with RMSD <2.0 Å .

  • Free energy calculations : MM-GBSA to rank binding affinities .

Q. What computational methods predict physicochemical properties for this compound?

  • DFT calculations : Estimate electronic properties (HOMO-LUMO gap) and redox potential .
  • QSAR models : Corrogate descriptors (logP, polar surface area) with bioavailability .
  • ADMET prediction : SwissADME or pkCSM for toxicity and metabolic stability .

Data Contradiction Analysis

Example Scenario : Conflicting reports on antimicrobial potency against P. aeruginosa.

  • Resolution Steps :
    • Verify compound stability in assay media (e.g., cation-adjusted Mueller-Hinton broth) .
    • Check for efflux pump activity in P. aeruginosa using inhibitors like PAβN .
    • Re-evaluate MIC values using CLSI guidelines with fresh bacterial subcultures .

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